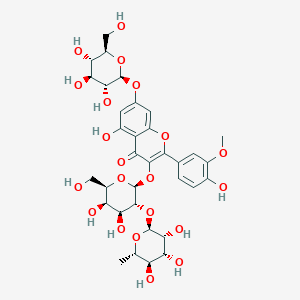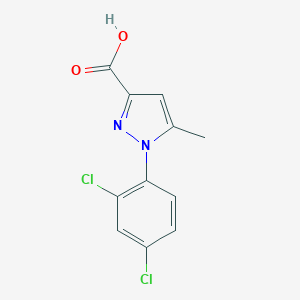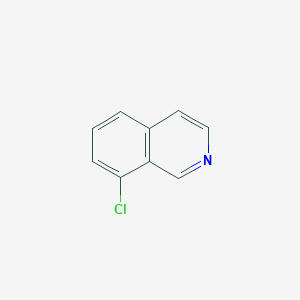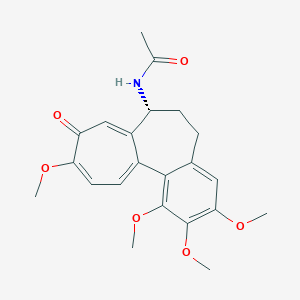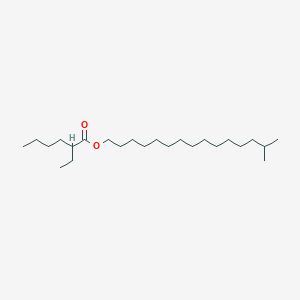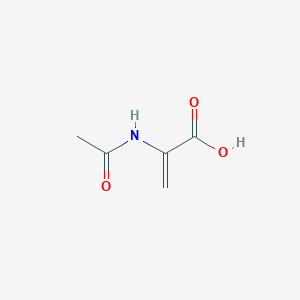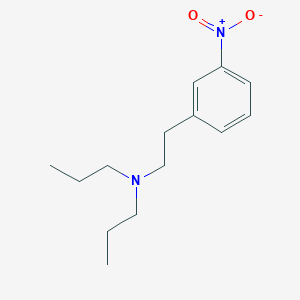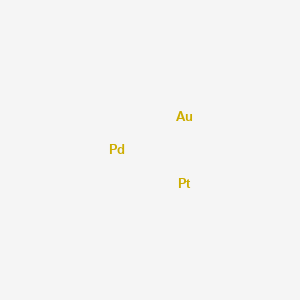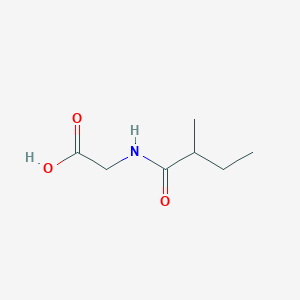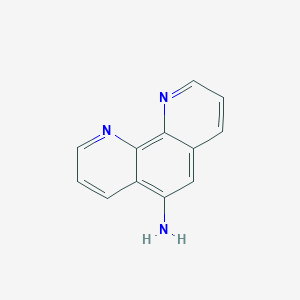
(4-辛基苯基)硼酸
描述
(4-octylphenyl)boronic acid is not directly discussed in the provided papers, but boronic acids, in general, are a class of compounds that have garnered significant interest in the field of chemistry due to their utility in various chemical reactions and their potential in the creation of complex molecular structures. They are known for their ability to form reversible covalent bonds with diols, which makes them particularly useful in the recognition and sensing of biomolecules such as sugars .
Synthesis Analysis
While the synthesis of (4-octylphenyl)boronic acid is not explicitly detailed in the provided papers, the general methods for synthesizing boronic acids can be inferred. For example, amino-3-fluorophenyl boronic acid was synthesized from a halogenated aniline through a lithium-halogen exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . This method could potentially be adapted for the synthesis of (4-octylphenyl)boronic acid by starting with an appropriately substituted octylphenyl compound.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar structure around the boron atom, which allows them to interact with diols and form cyclic esters. The molecular structure of boronic acids can be analyzed using techniques such as X-ray crystallography, as was done for the amino-3-fluorophenyl boronic acid . The presence of substituents on the phenyl ring can influence the acidity and reactivity of the boronic acid.
Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. They are widely used in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds . Additionally, they can catalyze reactions such as the dehydrative condensation between carboxylic acids and amines , and the esterification of alpha-hydroxycarboxylic acids . The ortho-substituents on the phenyl ring of boronic acids can play a crucial role in these reactions by influencing the reactivity and selectivity of the boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary depending on their substituents. For instance, the solubility of boronic acids in aqueous solutions can be enhanced by the introduction of hydroxymethyl groups . The pKa values of boronic acids are also affected by their substituents, which in turn can influence their reactivity and stability . The reversible interaction with diols is a key chemical property that allows boronic acids to be used in the construction of molecular nanostructures and self-assembled materials .
科学研究应用
生物医学应用:
药物输送系统:
- 胰岛素输送:硼酸类化合物,包括(4-辛基苯基)硼酸,已被用于葡萄糖响应性聚合物胰岛素输送系统中。它们与环糖醇的相互作用可以导致输送系统的肿胀,实现胰岛素的持续释放。这种机制已被探索用于开发用于糖尿病治疗的自调节胰岛素输送系统 (Siddiqui et al., 2016)。
- 癌症治疗和其他应用:由于其独特的反应性和响应性,含硼酸的聚合物已被研究用于治疗各种疾病,包括艾滋病、肥胖症、糖尿病和癌症。它们的独特性质使它们成为新生物材料开发的合适候选 (Cambre & Sumerlin, 2011)。
酶抑制和治疗:
- 由于其独特的结构特征,硼酸类化合物已被用于开发强效酶抑制剂,并作为硼中子俘获治疗癌症的药物。它们还被研究用作识别生物重要糖类的抗体模拟物 (Yang, Gao, & Wang, 2003)。
化学应用:
铃木偶联反应:
- 硼酸在有机化学中非常重要,因为它们在铃木偶联反应中合成联苯的作用。杂环硼酸虽然由于合成挑战较少出现,但由于其生物活性和合成效用,仍然备受关注 (Tyrrell & Brookes, 2003)。
Aza-Michael加成催化:
- 硼酸在催化中的多功能性通过其在氢氧胺酸对醌亚胺酮的Aza-Michael加成中得到突出展示。这种反应途径为合成密集官能化环己烷打开了大门,并突显了硼酸在有机合成中的潜力 (Hashimoto, Gálvez, & Maruoka, 2015)。
传感和成像:
- 硼酸类化合物,包括(4-辛基苯基)硼酸,由于其与二醇和强Lewis碱的相互作用,越来越多地用于传感应用中,导致它们在各种传感应用中的实用性。这包括生物标记、蛋白质操作和修饰,以及药物的开发 (Lacina, Skládal, & James, 2014)。
安全和危害
未来方向
Boronic acids, including (4-Octylphenyl)boronic Acid, are being increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also being used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
属性
IUPAC Name |
(4-octylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDAABRKOWPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400718 | |
| Record name | 4-octylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-octylphenyl)boronic Acid | |
CAS RN |
133997-05-4 | |
| Record name | 4-octylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

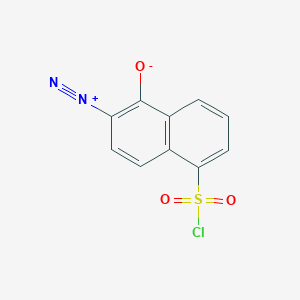
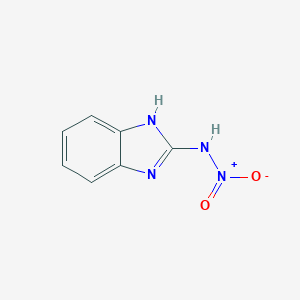
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
